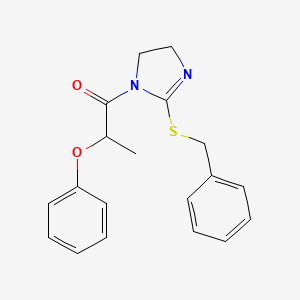

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one

Beschreibung

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, analyzing various studies and findings that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Imidazole ring : Known for its biological activity and ability to interact with various molecular targets.

- Benzylthio group : Imparts nucleophilic properties that can influence enzyme activity.

- Phenoxy group : Involved in nucleophilic substitution reactions, which can modify the compound's reactivity.

The molecular formula is , indicating a complex structure conducive to diverse chemical interactions.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The benzylthio group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The imidazole ring may interact with metal ions or other active sites in biological pathways, modulating their function.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- A study involving derivatives of benzylthio compounds demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values significantly lower than established drugs like sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest that similar benzylthio derivatives exhibit broad-spectrum antibacterial activities against various pathogens. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, where they modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This suggests a promising avenue for further investigation into the therapeutic use of this compound in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Screening : A series of benzylthio derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated significant cytotoxicity and apoptosis induction in treated cells.

- Antimicrobial Testing : Compounds were assessed for their ability to inhibit bacterial growth, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

- In Vivo Studies : Animal models have been used to evaluate the efficacy and safety profile of these compounds, revealing promising results in seizure models and potential for use as anticonvulsants .

Future Directions

Future research should focus on:

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.

Eigenschaften

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-15(23-17-10-6-3-7-11-17)18(22)21-13-12-20-19(21)24-14-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKAEFIROSUYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN=C1SCC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328335 | |

| Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851864-28-3 | |

| Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.